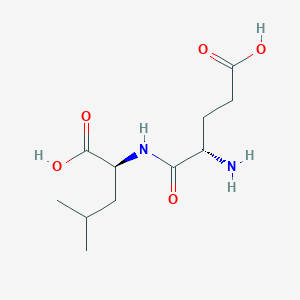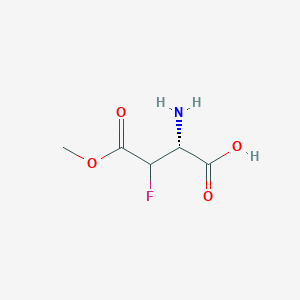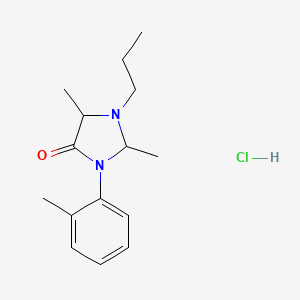
2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride is a synthetic organic compound that belongs to the class of imidazoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride typically involves the reaction of 2-methylphenylamine with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired imidazoline derivative. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazoline N-oxide derivatives.
Reduction: Formation of reduced imidazoline derivatives.
Substitution: Formation of substituted imidazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride can be compared with other imidazoline derivatives, such as:
- 2,4-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one
- 2,5-Dimethyl-3-(3-methylphenyl)-1-propylimidazolini-4-one
- 2,5-Dimethyl-3-(2-methylphenyl)-1-butylimidazolini-4-one
These compounds share similar chemical structures but differ in the position or type of substituents, leading to variations in their chemical and biological properties
Propiedades
Fórmula molecular |
C15H23ClN2O |
|---|---|
Peso molecular |
282.81 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-5-10-16-12(3)15(18)17(13(16)4)14-9-7-6-8-11(14)2;/h6-9,12-13H,5,10H2,1-4H3;1H |
Clave InChI |
SMFZDMNGNJNBPP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(C(=O)N(C1C)C2=CC=CC=C2C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



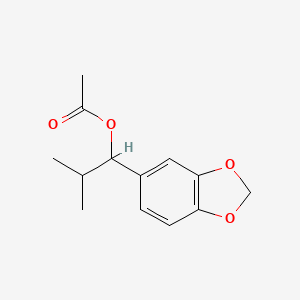
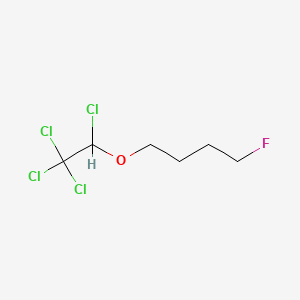

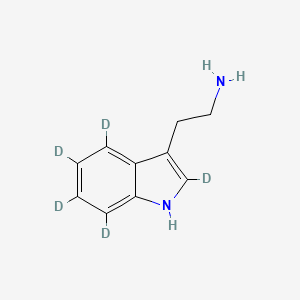

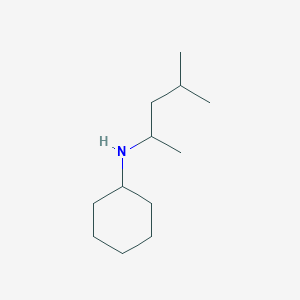
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
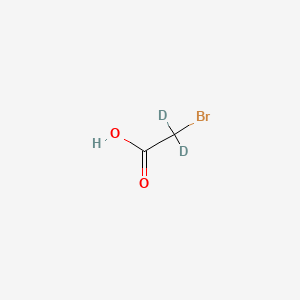

![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)

